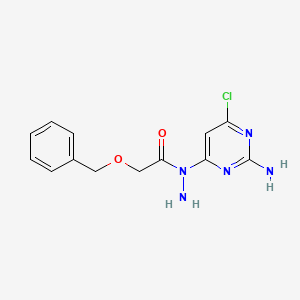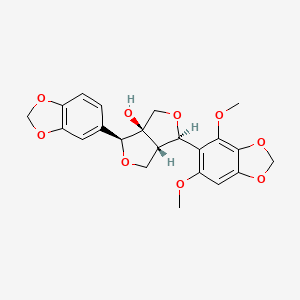
2',6'-Dimethoxypaulownin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dimethoxypaulownin is a naturally occurring compound extracted from the Paulownia tree. It belongs to the lignan family and has shown remarkable antitumor properties. The molecular formula of 2’,6’-Dimethoxypaulownin is C22H22O9, and its molecular weight is 430.40 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethoxypaulownin typically involves the extraction from natural sources such as the Paulownia tree The compound can be isolated using various chromatographic techniques
Industrial Production Methods: Industrial production of 2’,6’-Dimethoxypaulownin is primarily based on the extraction from natural sources. The process involves the following steps:
Harvesting: Paulownia trees are harvested, and the relevant parts are collected.
Extraction: The compound is extracted using solvents such as ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate 2’,6’-Dimethoxypaulownin.
Analyse Des Réactions Chimiques
2’,6’-Dimethoxypaulownin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives at the methoxy groups.
Applications De Recherche Scientifique
2’,6’-Dimethoxypaulownin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignans.
Biology: Investigated for its biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various cancers, including breast, hepatic, and pulmonary tumors.
Industry: Utilized in the formulation of innovative drugs aimed at studying cancerous conditions.
Mécanisme D'action
The mechanism of action of 2’,6’-Dimethoxypaulownin involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It targets specific signaling pathways involved in cell proliferation and survival.
Antioxidant Activity: 2’,6’-Dimethoxypaulownin acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
2’,6’-Dimethoxypaulownin can be compared with other lignans and similar compounds:
Similar Compounds:
Uniqueness: 2’,6’-Dimethoxypaulownin is unique due to its specific methoxy substitutions at the 2’ and 6’ positions, which contribute to its distinct chemical and biological properties. Its remarkable antitumor attributes make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H22O9 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yl)-6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H22O9/c1-24-15-6-16-19(31-10-30-16)20(25-2)17(15)18-12-7-26-21(22(12,23)8-27-18)11-3-4-13-14(5-11)29-9-28-13/h3-6,12,18,21,23H,7-10H2,1-2H3/t12-,18+,21-,22-/m0/s1 |
Clé InChI |
PDDFGVBHXGJTLN-CBMGYPPYSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=C1)OCO2)OC)[C@H]3[C@@H]4CO[C@H]([C@@]4(CO3)O)C5=CC6=C(C=C5)OCO6 |
SMILES canonique |
COC1=C(C(=C2C(=C1)OCO2)OC)C3C4COC(C4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




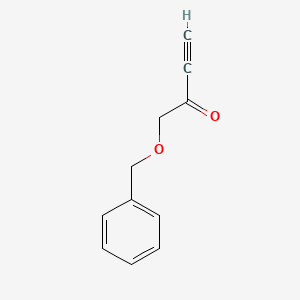

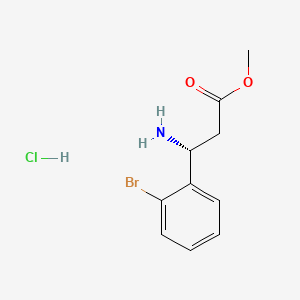

![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)

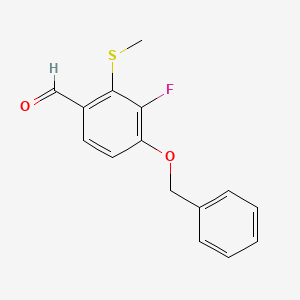

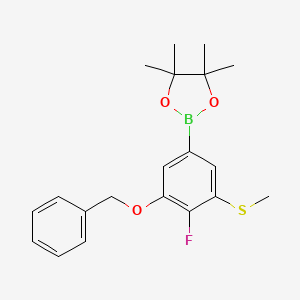
![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
